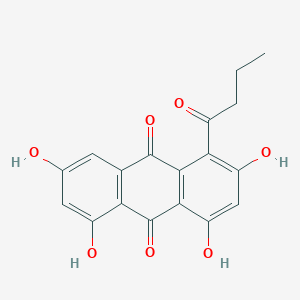
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is a type of anthraquinone compound that has been isolated from marine invertebrates, particularly from the Australian marine sponge Clathria hirsuta and the marine crinoid Comatula rotalaria . Anthraquinones are known for their vibrant colors and diverse biological activities, making them significant in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rhodocomatulin involves several steps, including the isolation of the compound from natural sources. The process typically starts with the extraction of the marine invertebrates using organic solvents. The crude extract is then subjected to chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of rhodocomatulin is not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may pave the way for large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize rhodocomatulin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce rhodocomatulin.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones.
Scientific Research Applications
1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and properties of anthraquinones.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential therapeutic effects, including anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its vibrant color.
Mechanism of Action
The mechanism of action of rhodocomatulin involves its interaction with various molecular targets and pathways. As an anthraquinone, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly significant in its potential anticancer activity .
Comparison with Similar Compounds
Comatulins: Taurine-conjugated anthraquinones from the same marine sources.
Rhodoptilometrin: Another anthraquinone with similar biological activities.
Uniqueness: 1-Butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione is unique due to its specific structural features and the presence of methoxy and bromine substituents in some of its derivatives.
Properties
CAS No. |
15478-53-2 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
InChI Key |
YDOUDDYRXBSOFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


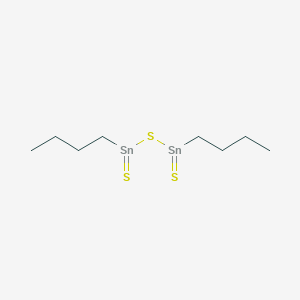
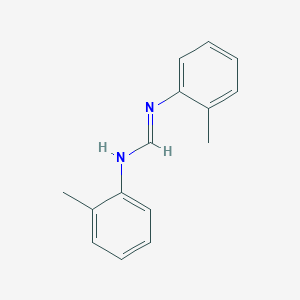
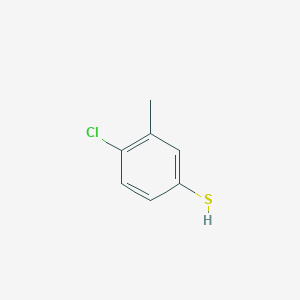
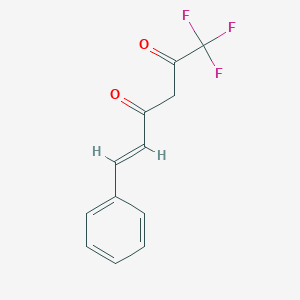
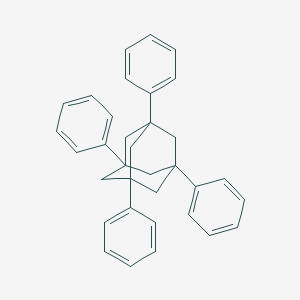
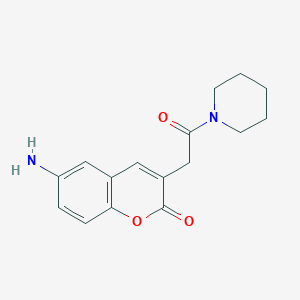
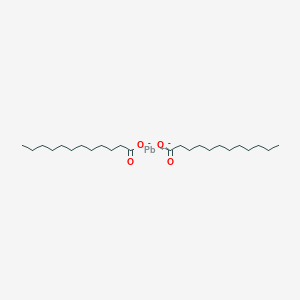
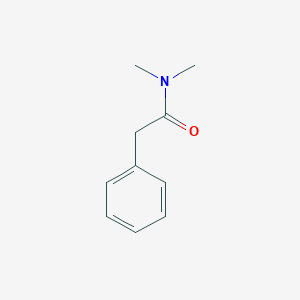
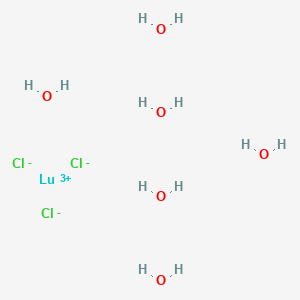
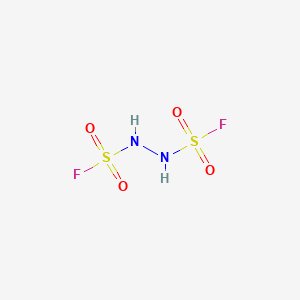
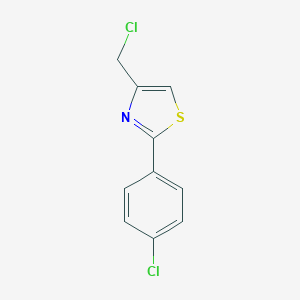
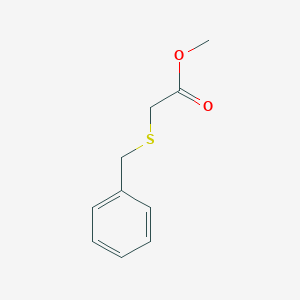
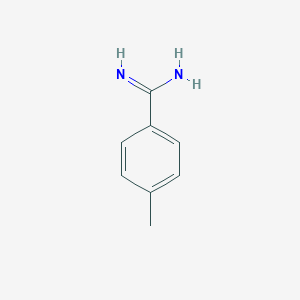
![1,3-bis[[(Z)-octadec-9-enoyl]oxy]propan-2-yl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B96937.png)
